molecular formula C18H22N6O B11298251 N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11298251
M. Wt: 338.4 g/mol
InChI Key: FXRWLHCSYWFXGJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a valuable target for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidinyl Group: This step involves the nucleophilic substitution reaction where a piperidine derivative is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts alkylation using alkyl halides and aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but it often involves inhibition or activation of key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: An intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor.

    Thieno[3,2-d]pyrimidine derivatives: Known for their diverse biological activities.

Uniqueness

N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific structural features, which confer unique biological activities and potential therapeutic applications. Its combination of a pyrazolo[3,4-d]pyrimidine core with a piperidinyl group and a methoxyphenyl moiety makes it a versatile compound for various research fields.

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H22N6O/c1-23-17-15(12-19-23)16(20-13-6-8-14(25-2)9-7-13)21-18(22-17)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,21,22)

InChI Key

FXRWLHCSYWFXGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N4CCCCC4

Origin of Product

United States

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